Fluoxetine hydrochloride Fluoxetine hydrochloride N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine hydrochloride (1:1) is a hydrochloride and a N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Fluoxetine Hydrochloride is the hydrochloride salt form of fluoxetine, a diphenhydramine derivative and selective serotonin reuptake inhibitor with antidepressant, anti-anxiety, antiobsessional and antibulimic activity and with potential immunomodulating activity. Upon administration, fluoxetine binds to the presynaptic serotonin (5-HT) receptor resulting in negative allosteric modulation of the receptor complex, thereby blocking recycling of serotonin by the presynaptic receptor. Inhibition of serotonin reuptake by fluoxetine enhances serotonergic function through serotonin accumulation in the synaptic space, resulting in long-term desensitization and downregulation of 5-HT receptors, preventing 5-HT-mediated signaling and leading to antidepressant, anti-anxiety, antiobsessional and antibulimic effects. In addition, fluoxetine may inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6). This may prevent IL-6-mediated inflammation and cytokine storm.
The first highly specific serotonin uptake inhibitor. It is used as an antidepressant and often has a more acceptable side-effects profile than traditional antidepressants.
See also: Fluoxetine (has active moiety); Fluoxetine Hydrochloride; Olanzapine (component of).
Brand Name: Vulcanchem
CAS No.: 56296-78-7
VCID: VC20740444
InChI: InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H
SMILES: C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.[Cl-]
Molecular Formula: C17H19ClF3NO
Molecular Weight: 345.8 g/mol

Fluoxetine hydrochloride

CAS No.: 56296-78-7

Cat. No.: VC20740444

Molecular Formula: C17H19ClF3NO

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

Fluoxetine hydrochloride - 56296-78-7

CAS No. 56296-78-7
Molecular Formula C17H19ClF3NO
Molecular Weight 345.8 g/mol
IUPAC Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H
Standard InChI Key GIYXAJPCNFJEHY-UHFFFAOYSA-N
SMILES C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.[Cl-]
Canonical SMILES CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Appearance Assay:≥98%A crystalline solid
Colorform White to off-white crystalline solid
Melting Point 158.4-158.9 °C
Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/

Chemical Structure and Properties

Fluoxetine hydrochloride is chemically known as N-Methyl-3-[(4-trifluoromethyl)phenoxy]-3-phenylpropylamine hydrochloride . This compound belongs to the selective serotonin reuptake inhibitor class of antidepressants.

Physical and Chemical Characteristics

Fluoxetine hydrochloride has the following properties:

PropertyValue
Molecular Weight345.78
Chemical FormulaC₁₇H₁₈F₃NO·HCl
AppearanceWhite to off-white crystalline solid
Purity≥98% (HPLC)

The parent compound fluoxetine (without the hydrochloride salt) has a molecular weight of 309.33 . The hydrochloride salt form is commonly used in pharmaceutical preparations due to its improved stability and solubility.

Synonyms and Brand Names

Fluoxetine is marketed under various brand names globally, including:

  • Prozac (original brand name)

  • Adofen (Brainpharma)

  • Animex-On (Laboratorios)

  • Fluoxeren (Menarini)

  • Fontex (Lilly)

  • Ladose (Lilly)

Mechanism of Action

Primary Mechanism

Fluoxetine hydrochloride functions primarily by inhibiting the presynaptic reuptake of serotonin (5-hydroxytryptamine or 5-HT). This inhibition results in sustained elevated levels of serotonin in certain brain areas, which is believed to be responsible for its therapeutic effects .

Receptor Specificity

What distinguishes fluoxetine from earlier antidepressants is its selectivity. It binds with high affinity to serotonin transporters while demonstrating:

  • Weak affinity for noradrenaline transporters

  • No significant affinity for dopamine transporters

  • Relatively poor binding to 5-HT, dopaminergic, adrenergic, cholinergic, muscarinic, and histamine receptors

This selective binding profile explains its more favorable side effect profile compared to tricyclic antidepressants, which affect multiple neurotransmitter systems simultaneously .

Neurochemical Basis

The monoaminergic hypothesis of depression, which emerged in 1965, links depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Low levels of serotonin have been observed in the cerebrospinal fluid of patients with depression, providing the theoretical foundation for the development of SSRIs like fluoxetine .

Pharmacokinetics

Absorption and Distribution

Fluoxetine hydrochloride is well absorbed after oral administration. Both the parent compound and its active metabolite possess long elimination half-lives, facilitating the maintenance of steady-state plasma concentrations during long-term treatment .

Elimination

Both fluoxetine and its active metabolite possess elimination half-lives of several days, which is significantly longer than many other antidepressants. This pharmacokinetic property allows for:

  • Maintenance of steady-state plasma concentrations

  • Potentially fewer withdrawal symptoms upon discontinuation

  • Possibility of less frequent dosing

Clinical Efficacy

Comparative Efficacy Data

Evidence from meta-analyses has shown the following comparative efficacy metrics:

Outcome MeasureFluoxetine vs. PlaceboStatistical Significance
HDRS-17 responders+21.4% (efficacy analysis)Odds ratio = 2.22 (95% CI: 1.83–2.70; p < 0.01)
HDRS-17 responders+13.6% (intention to treat)p < 0.01
CGI responders+24.3% (efficacy analysis)Odds ratio = 2.20 (95% CI: 1.83–2.66; p < 0.01)
CGI responders+14.3% (intention to treat)p < 0.01
HAMD Total (Week 1)-5.7 vs -4.6 changep = 0.016

The data confirms that fluoxetine is effective in treating depression from the first week of therapy .

Long-term Efficacy

The symptomatic improvement in patients with unipolar depression during short-term fluoxetine treatment has been satisfactorily maintained when therapy was extended for at least 6 months. The relapse rate was low and similar to that observed with imipramine .

Elderly Patients

Geriatric patients have shown response to fluoxetine comparable to that observed with doxepin, confirming its efficacy across age groups . Fluoxetine has also proven to be safe and effective in the elderly population .

Bipolar Depression

Preliminary data have shown that patients with bipolar depression gained similar therapeutic benefit from fluoxetine as from imipramine, although larger studies are needed to confirm this finding .

Obsessive-Compulsive Disorder

Preliminary trials have indicated that fluoxetine may be useful in obsessive-compulsive disorders . This has subsequently been confirmed in larger clinical trials, leading to its approval for this indication.

Bulimia Nervosa

Meta-analyses on the use of fluoxetine in the treatment of bulimia nervosa show that the drug is as effective as other agents, with fewer patients dropping out of treatment .

Adverse EventsFluoxetineTCAsStatistical Significance
Total drop-outLowerHigherOdds ratio: 0.75 (95% CI: 0.62–0.90; p < 0.01)
Drop-out for adverse eventsLowerHigherOdds ratio: 0.53 (95% CI: 0.42–0.67; p < 0.01)

Fluoxetine is associated with higher incidence of:

  • Nausea

  • Insomnia

  • Diarrhea

  • Anorexia

  • Rhinitis

While TCAs are associated with higher incidence of:

  • Cholinergic ADEs (dry mouth, constipation, abnormal vision)

  • Sedation (somnolence)

  • Dizziness

  • Paresthesia

Serious Adverse Events

In premarketing clinical trials, a small percentage of patients developed rash and/or urticaria. Almost a third of these patients were withdrawn from treatment because of the rash and/or systemic signs or symptoms associated with the rash .

Two patients in premarketing clinical trials developed serious cutaneous systemic illness:

  • One was considered to have leukocytoclastic vasculitis

  • The other presented with a severe desquamating syndrome that was considered variously to be vasculitis or erythema multiforme

Dosage and Administration

Standard Dosing

The most commonly used effective dose of fluoxetine hydrochloride in the treatment of major depression is 20 mg/day . This dosage has been shown to have an improved safety and tolerability profile compared with higher doses of fluoxetine .

Onset of Action

Fluoxetine usually takes around 4 to 6 weeks to achieve full therapeutic effect, although improvements may be observed as early as the first week of treatment .

Duration of Treatment

For depression treatment, fluoxetine is typically prescribed for at least 6 months to prevent relapse. When discontinuation is desired, gradual dose reduction is recommended to prevent withdrawal symptoms .

Recent Research Developments

Stroke Recovery Research

Recent interest has focused on fluoxetine's potential neuroprotective and neuroplasticity-enhancing effects beyond its antidepressant action. Three large randomized controlled trials have examined fluoxetine's effects on stroke recovery .

An individual patient data meta-analysis (IPDM) was performed on the combined data set from these trials to determine whether patients with a clinical stroke diagnosis who are prescribed a 6-month course of fluoxetine 20 mg daily have improved functional outcome .

Secondary objectives of this meta-analysis included:

  • Evaluating fluoxetine's influence on secondary outcomes at 6 and 12 months

  • Determining whether any improvement persists after treatment stops

  • Assessing whether fluoxetine increases the risk of serious adverse events

  • Evaluating if fluoxetine is associated with longer-term survival

  • Examining whether the effect is modified by minimization variables and pre-specified subgroups

  • Determining if fluoxetine improves motor function in patients with motor deficits

  • Evaluating if fluoxetine improves communication in patients with aphasia

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